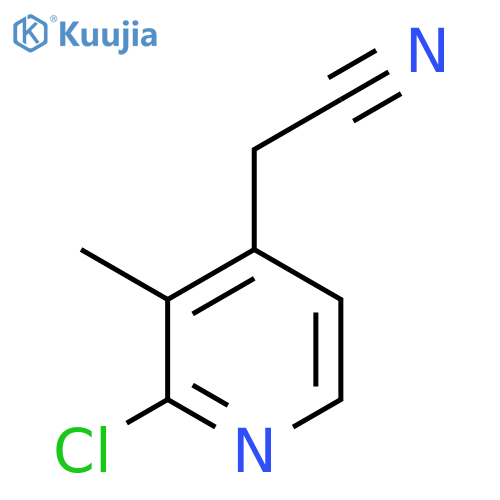Cas no 1227581-37-4 (2-Chloro-3-methylpyridine-4-acetonitrile)

1227581-37-4 structure
商品名:2-Chloro-3-methylpyridine-4-acetonitrile
CAS番号:1227581-37-4
MF:C8H7ClN2
メガワット:166.607580423355
CID:4913499
2-Chloro-3-methylpyridine-4-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-chloro-3-methylpyridine-4-acetonitrile
- 2-(2-Chloro-3-methylpyridin-4-yl)acetonitrile
- 2-Chloro-3-methylpyridine-4-acetonitrile
-
- インチ: 1S/C8H7ClN2/c1-6-7(2-4-10)3-5-11-8(6)9/h3,5H,2H2,1H3
- InChIKey: KHCSYMVCKUJPMT-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C)=C(C=CN=1)CC#N
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 172
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 36.7
2-Chloro-3-methylpyridine-4-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026000681-250mg |
2-Chloro-3-methylpyridine-4-acetonitrile |
1227581-37-4 | 97% | 250mg |
$680.00 | 2023-09-03 | |
| Alichem | A026000681-500mg |
2-Chloro-3-methylpyridine-4-acetonitrile |
1227581-37-4 | 97% | 500mg |
$950.60 | 2023-09-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1448270-250mg |
2-(2-Chloro-3-methylpyridin-4-yl)acetonitrile |
1227581-37-4 | 98% | 250mg |
¥10059.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1448270-500mg |
2-(2-Chloro-3-methylpyridin-4-yl)acetonitrile |
1227581-37-4 | 98% | 500mg |
¥11247.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1448270-1g |
2-(2-Chloro-3-methylpyridin-4-yl)acetonitrile |
1227581-37-4 | 98% | 1g |
¥23259.00 | 2024-08-09 | |
| Alichem | A026000681-1g |
2-Chloro-3-methylpyridine-4-acetonitrile |
1227581-37-4 | 97% | 1g |
$1814.40 | 2023-09-03 |
2-Chloro-3-methylpyridine-4-acetonitrile 関連文献
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
1227581-37-4 (2-Chloro-3-methylpyridine-4-acetonitrile) 関連製品
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量